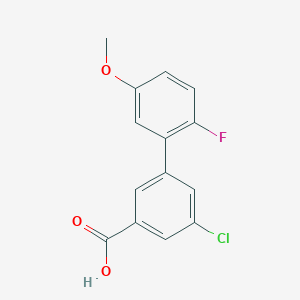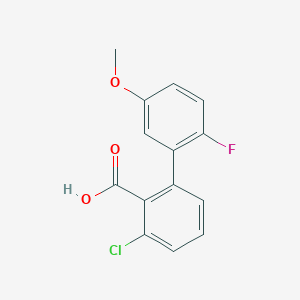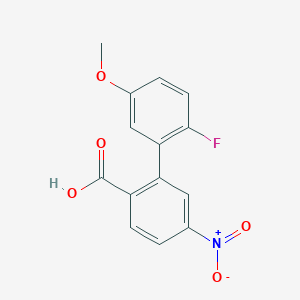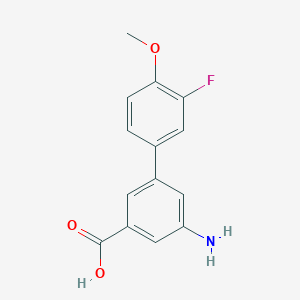
5-Chloro-3-(2-fluoro-5-methoxyphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(2-fluoro-5-methoxyphenyl)benzoic acid (also known as 5-Cl-2-F-5-MeO-PB) is an aromatic acid with a molecular formula of C11H8ClFO3. It is a widely used synthetic organic compound in the field of organic chemistry and is used for a variety of applications. It is a colorless solid with a melting point of 219-220 °C and a boiling point of 300 °C. 5-Cl-2-F-5-MeO-PB is commercially available as a 95% pure substance.
Aplicaciones Científicas De Investigación
5-Cl-2-F-5-MeO-PB is used in a variety of scientific research applications. It is used as an intermediate in the synthesis of other compounds, such as the anti-inflammatory drug ketorolac. It is also used as a reagent in the synthesis of other organic compounds, as well as in the manufacture of pharmaceuticals and other organic products. Additionally, it is used in the synthesis of organic dyes and pigments.
Mecanismo De Acción
5-Cl-2-F-5-MeO-PB is an aromatic acid, and it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are hormone-like molecules that are involved in inflammation and pain. By inhibiting COX-2, 5-Cl-2-F-5-MeO-PB is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and pain-relieving effects, 5-Cl-2-F-5-MeO-PB also has a number of other biochemical and physiological effects. It has been shown to act as an antioxidant, which means it can help protect cells from oxidative damage caused by free radicals. It has also been shown to have anti-cancer effects, as it has been shown to inhibit the growth of cancer cells in laboratory studies. Additionally, it has been shown to have anti-microbial effects, as it has been shown to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Cl-2-F-5-MeO-PB in laboratory experiments is that it is commercially available as a 95% pure substance, making it easy to obtain and use. Additionally, it is relatively stable, and can be stored for extended periods of time without significant degradation. One of the limitations of using 5-Cl-2-F-5-MeO-PB in laboratory experiments is that it can be toxic if ingested or inhaled, and should be handled with care.
Direcciones Futuras
The potential future directions for 5-Cl-2-F-5-MeO-PB include further research into its anti-inflammatory, anti-cancer, and anti-microbial effects. Additionally, further research into its potential applications in the synthesis of pharmaceuticals and other organic compounds could be conducted. Additionally, research into its potential applications in the development of new dyes and pigments could be conducted. Finally, research into its potential uses in the treatment of various medical conditions could be conducted.
Métodos De Síntesis
The synthesis of 5-Cl-2-F-5-MeO-PB can be achieved through a series of reactions starting with the reaction of 4-fluoro-2-methoxyphenol with thionyl chloride in a polar solvent. This reaction produces 4-fluoro-2-chloromethoxybenzene, which is then reacted with 5-chlorobenzoic acid in the presence of pyridine to form 5-Cl-2-F-5-MeO-PB.
Propiedades
IUPAC Name |
3-chloro-5-(2-fluoro-5-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-11-2-3-13(16)12(7-11)8-4-9(14(17)18)6-10(15)5-8/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBKLKZHTTUGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690143 |
Source


|
| Record name | 5-Chloro-2'-fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261932-67-5 |
Source


|
| Record name | 5-Chloro-2'-fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














